molecular formula C12H11NOS B8334066 (4H-thieno[3,2-c]chromen4-yl)methanamine

(4H-thieno[3,2-c]chromen4-yl)methanamine

Cat. No.: B8334066
M. Wt: 217.29 g/mol
InChI Key: KFSODTRTXWHIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4H-thieno[3,2-c]chromen4-yl)methanamine is a heterocyclic compound that combines the structural features of both thieno and chromene rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Mechanism of Action

The mechanism of action of (4H-thieno[3,2-c]chromen4-yl)methanamine involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

(4H-thieno[3,2-c]chromen4-yl)methanamine is unique due to its combined thieno and chromene ring structure, which imparts distinct biological activities. Similar compounds include:

These similar compounds share structural features with this compound but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4H-thieno[3,2-c]chromen-4-ylmethanamine

InChI

InChI=1S/C12H11NOS/c13-7-11-9-5-6-15-12(9)8-3-1-2-4-10(8)14-11/h1-6,11H,7,13H2

InChI Key

KFSODTRTXWHIKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CS3)C(O2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(nitromethyl)-4H-thieno[3,2-c]chromene (2.5 g, 10.7 mmol) in AcOH (20 mL) was added NH4Cl (5.4 g, 100 mmol) and Fe (2.8 g, 50 mmol). After stirring overnight, the reaction mixture was filtered. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography to give the title compound (2.2 g, 96%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 g
Type
catalyst
Reaction Step One
Yield
96%

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